molecular formula C10H12ClN5O B14405609 4-hydrazinyl-2-phenyl-1H-imidazole-5-carboxamide;hydrochloride CAS No. 89608-67-3

4-hydrazinyl-2-phenyl-1H-imidazole-5-carboxamide;hydrochloride

Cat. No.: B14405609
CAS No.: 89608-67-3
M. Wt: 253.69 g/mol
InChI Key: YWWCHXRMSNYMGU-UHFFFAOYSA-N
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Description

4-hydrazinyl-2-phenyl-1H-imidazole-5-carboxamide;hydrochloride is a compound belonging to the class of imidazoles, which are five-membered heterocyclic compounds containing nitrogen atoms at positions 1 and 3. Imidazoles are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazoles, including 4-hydrazinyl-2-phenyl-1H-imidazole-5-carboxamide;hydrochloride, can be achieved through several methods:

    Debus-Radziszewski Synthesis: This method involves the condensation of glyoxal, ammonia, and an aldehyde.

    Wallach Synthesis: This method uses the reaction of an α-haloketone with ammonia or primary amines.

    Dehydrogenation of Imidazolines: This method involves the dehydrogenation of imidazolines to form imidazoles.

    Marckwald Synthesis: This method involves the reaction of α-haloketones with ammonia or primary amines.

Industrial Production Methods

Industrial production of imidazoles often involves the use of high-throughput methods and catalysts to increase yield and efficiency. The specific conditions and reagents used can vary depending on the desired substitution pattern and functional groups on the imidazole ring .

Chemical Reactions Analysis

Types of Reactions

4-hydrazinyl-2-phenyl-1H-imidazole-5-carboxamide;hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce imidazole N-oxides, while reduction reactions may yield reduced imidazole derivatives .

Scientific Research Applications

4-hydrazinyl-2-phenyl-1H-imidazole-5-carboxamide;hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-hydrazinyl-2-phenyl-1H-imidazole-5-carboxamide;hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with DNA synthesis, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-hydrazinyl-2-phenyl-1H-imidazole-5-carboxamide;hydrochloride include other imidazole derivatives such as:

  • 2-Phenylimidazole
  • 4,5-Dihydro-2-(phenylmethyl)-1H-imidazole
  • 1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)-

Uniqueness

What sets this compound apart from other imidazole derivatives is its specific substitution pattern and functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

89608-67-3

Molecular Formula

C10H12ClN5O

Molecular Weight

253.69 g/mol

IUPAC Name

4-hydrazinyl-2-phenyl-1H-imidazole-5-carboxamide;hydrochloride

InChI

InChI=1S/C10H11N5O.ClH/c11-8(16)7-10(15-12)14-9(13-7)6-4-2-1-3-5-6;/h1-5,15H,12H2,(H2,11,16)(H,13,14);1H

InChI Key

YWWCHXRMSNYMGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(N2)C(=O)N)NN.Cl

Origin of Product

United States

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